molecular formula C16H17N5 B6443305 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine CAS No. 2640893-04-3

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine

Cat. No. B6443305
CAS RN: 2640893-04-3
M. Wt: 279.34 g/mol
InChI Key: WDMHBNFSBMKZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine, commonly known as 9-CP-DMP-P6A, is an important compound in the field of medicinal chemistry and pharmacology. 9-CP-DMP-P6A is a purine derivative that has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

9-CP-DMP-P6A has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including the synthesis of other purine derivatives, the design of novel anti-inflammatory agents, and the development of new antimalarial drugs. It has also been used to study the structure-activity relationships of purines and their derivatives. In addition, 9-CP-DMP-P6A has been used as a model compound in the study of the structure-activity relationships of purines and their derivatives.

Mechanism of Action

The mechanism of action of 9-CP-DMP-P6A is not well understood. However, it is believed to act as an agonist of the purinergic receptor. It is thought to bind to the receptor, activating the signal transduction pathway and leading to the release of various intracellular messengers. These messengers then activate downstream effectors, leading to the desired physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CP-DMP-P6A are not well understood. However, it is believed to have anti-inflammatory, antimalarial, and analgesic effects. It is also thought to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases. In addition, 9-CP-DMP-P6A has been shown to have anti-tumor effects in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using 9-CP-DMP-P6A in laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and purify, making it a useful compound for research. However, there are also some limitations to using 9-CP-DMP-P6A in laboratory experiments. For example, it is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on a given system.

Future Directions

There are several potential future directions for the use of 9-CP-DMP-P6A. These include further research into its mechanism of action, the development of novel therapeutic agents based on it, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its potential anti-tumor effects could be beneficial, as well as research into its potential immunomodulatory effects. Finally, further research into its potential use as an analgesic could be beneficial, as well as research into its potential use as an antimalarial agent.

Synthesis Methods

The synthesis of 9-CP-DMP-P6A involves the condensation of 3,5-dimethylphenyl isocyanide with 9-cyclopropyl-9H-purin-6-amine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at room temperature for approximately 24 hours to complete the reaction. The product is then purified by column chromatography and recrystallized from methanol to obtain pure 9-CP-DMP-P6A.

properties

IUPAC Name

9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHBNFSBMKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine

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